molecular formula C14H11BrCl3N3O2S B11989298 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide CAS No. 303061-96-3

5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide

Katalognummer: B11989298
CAS-Nummer: 303061-96-3
Molekulargewicht: 471.6 g/mol
InChI-Schlüssel: GTJIFPKPFXZTAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O2S. It is known for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group.

Vorbereitungsmethoden

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the furan ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the trichloromethyl group: This step involves the reaction of the brominated furan with trichloromethyl reagents under controlled conditions.

    Formation of the thiourea derivative: The final step involves the reaction of the intermediate with phenyl isothiocyanate to form the desired compound.

Analyse Chemischer Reaktionen

5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Eigenschaften

CAS-Nummer

303061-96-3

Molekularformel

C14H11BrCl3N3O2S

Molekulargewicht

471.6 g/mol

IUPAC-Name

5-bromo-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H11BrCl3N3O2S/c15-10-7-6-9(23-10)11(22)20-12(14(16,17)18)21-13(24)19-8-4-2-1-3-5-8/h1-7,12H,(H,20,22)(H2,19,21,24)

InChI-Schlüssel

GTJIFPKPFXZTAY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.